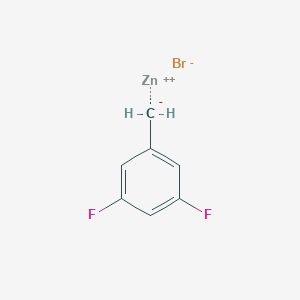

3,5-Difluoro-benzylzinc bromide

描述

Historical Development and Significance of Organozinc Chemistry

The field of organometallic chemistry began in the mid-19th century with the pioneering work of Edward Frankland. In 1848, he synthesized the first organozinc compound, diethylzinc, by heating ethyl iodide with zinc metal. wikipedia.orgdigitellinc.com This discovery of a compound with a direct metal-carbon bond laid the foundation for the theory of valence. digitellinc.com Frankland's initial synthesis produced a volatile and pyrophoric liquid, necessitating the use of air-free techniques for handling, a practice that continues with many organozinc reagents today. wikipedia.org

Following Frankland's discovery, the field of organozinc chemistry expanded significantly. acs.org Key developments include:

Early Syntheses: Frankland and his student, B. F. Duppa, reported the reaction of dialkylzinc reagents with oxalate (B1200264) esters. digitellinc.com

Synthesis of Alcohols: Aleksandr Mikhailovich Zaitsev and his students at Kazan Imperial University pioneered the use of organozinc reagents to synthesize tertiary alcohols from acid chlorides, and later extended this to secondary alcohols using aldehydes and formate (B1220265) esters. digitellinc.com

The Reformatsky Reaction: In Kiev, Sergei Nikolaevich Reformatskii developed one of the most enduring organozinc reactions by reacting an α-haloester with a carbonyl compound in the presence of zinc to form β-hydroxy esters. digitellinc.com

Activated Zinc: A major advancement came with the development of "Rieke Zinc," a highly reactive form of zinc produced by reducing a zinc salt. sigmaaldrich.com This allowed for the direct reaction of zinc with less reactive organic halides, including those containing sensitive functional groups like nitriles, esters, and amides, which was not possible with previous methods. sigmaaldrich.com

The significance of organozinc reagents lies in their balance of reactivity and selectivity. They are generally less reactive than their Grignard and organolithium counterparts, which allows for a high degree of functional group tolerance. wikipedia.org This property makes them invaluable for complex molecule synthesis where sensitive groups must remain intact. acs.orgsigmaaldrich.com Their utility is prominent in various C-C bond-forming reactions, including Negishi coupling, Fukuyama coupling, the Barbier reaction, and Simmons-Smith cyclopropanation. wikipedia.orgslideshare.net

Scope and Versatility of Benzylzinc Reagents

Benzylzinc reagents are a specific subclass of organozinc compounds that have a benzyl (B1604629) group attached to the zinc atom. These reagents are particularly valuable in organic synthesis due to the unique reactivity of the benzylic position. The preparation of functionalized benzylzinc reagents has been a significant area of research, as related benzylic lithium or magnesium compounds are often too reactive to tolerate many functional groups. acs.org

The versatility of benzylzinc reagents is demonstrated by their participation in a wide array of chemical transformations:

Cross-Coupling Reactions: Benzylzinc reagents are excellent partners in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, to form diarylmethanes. sigmaaldrich.comresearchgate.net These reactions can be performed with various aromatic and heterocyclic halides and tosylates. researchgate.net

Addition to Carbonyls: They readily add to aldehydes and ketones to produce secondary and tertiary benzylic alcohols. core.ac.uk This reaction can often be performed without a catalyst due to the inherent reactivity of the benzylzinc halide. acs.org

Michael Additions: In the presence of a copper(I) catalyst, benzylzinc reagents can undergo conjugate (Michael) addition to α,β-unsaturated carbonyl compounds. acs.org

Acylations: Reaction with acid chlorides provides a direct route to benzyl ketones. acs.org

A significant advantage of benzylzinc reagents is their compatibility with a variety of sensitive functional groups, such as esters, nitriles, and even ketones, within the same molecule. sigmaaldrich.comacs.org The development of methods for their preparation, for instance, through the direct insertion of activated zinc into benzylic halides, often facilitated by lithium chloride, has made these versatile reagents more accessible for complex synthetic applications. acs.org

Strategic Importance of Fluorinated Benzylzinc Reagents in Chemical Synthesis

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly valuable in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.org

Fluorinated benzylzinc reagents, such as 3,5-Difluoro-benzylzinc bromide , combine the synthetic utility of benzylzinc reagents with the strategic advantages conferred by fluorine substitution. The presence of fluorine atoms on the aromatic ring can modulate the reactivity of the benzylic carbon-zinc bond and introduce fluorine into target molecules at a specific position.

The strategic importance of these reagents includes:

Introduction of Fluorinated Moieties: They serve as key building blocks for synthesizing complex molecules containing a difluorobenzyl group. This is a common motif in many biologically active compounds.

Modified Reactivity: The electron-withdrawing nature of the fluorine atoms can influence the nucleophilicity of the benzylzinc reagent, potentially altering its reactivity and selectivity in coupling and addition reactions compared to its non-fluorinated analogs.

Access to Novel Compounds: They provide a direct route to a wide range of difluorinated diarylmethanes, benzylic alcohols, and other structures that are challenging to synthesize through other methods.

This compound is typically prepared from 3,5-difluorobenzyl bromide and activated zinc. chemicalbook.comsigmaaldrich.com It is often supplied as a solution in a solvent like tetrahydrofuran (B95107) (THF) for immediate use in subsequent reactions. sigmaaldrich.comchemicalbook.com Its use in nickel-catalyzed cross-coupling reactions, for example, allows for the efficient synthesis of polyfunctionalized diarylmethane derivatives, highlighting its role as a powerful tool in modern organic synthesis. researchgate.net

Data Table: this compound

| Property | Value | Source(s) |

| Chemical Formula | F₂C₆H₃CH₂ZnBr | sigmaaldrich.com |

| Molecular Weight | 272.41 g/mol | sigmaaldrich.com |

| CAS Number | 308796-30-7 | sigmaaldrich.comchemicalbook.com |

| Appearance | Brown to black liquid (as a solution) | |

| Typical Form | 0.5 M solution in Tetrahydrofuran (THF) | sigmaaldrich.com |

| SMILES String | Fc1cc(F)cc(C[Zn]Br)c1 | sigmaaldrich.com |

| InChI Key | GCVAILFVPCDSSW-UHFFFAOYSA-M | sigmaaldrich.com |

Structure

3D Structure of Parent

属性

分子式 |

C7H5BrF2Zn |

|---|---|

分子量 |

272.4 g/mol |

IUPAC 名称 |

zinc;1,3-difluoro-5-methanidylbenzene;bromide |

InChI |

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

InChI 键 |

HUTYJRVTQJKGIO-UHFFFAOYSA-M |

规范 SMILES |

[CH2-]C1=CC(=CC(=C1)F)F.[Zn+2].[Br-] |

产品来源 |

United States |

Synthetic Methodologies for 3,5 Difluoro Benzylzinc Bromide

Precursor Synthesis

The formation of 3,5-Difluoro-benzylzinc bromide fundamentally relies on the availability of its halogenated precursor, (3,5-Difluorophenyl)methyl bromide. The synthesis of this starting material is a critical first step.

Preparation of (3,5-Difluorophenyl)methyl Bromide

A common and direct method for synthesizing (3,5-Difluorophenyl)methyl bromide, also known as 3,5-difluorobenzyl bromide, involves the treatment of 3,5-difluorobenzyl alcohol with hydrobromic acid and sulfuric acid. In a typical procedure, 48% hydrobromic acid is added to the alcohol, followed by the dropwise addition of sulfuric acid at room temperature. chemicalbook.com The reaction mixture is stirred for several hours to ensure complete conversion. The product is then isolated through a workup procedure that involves pouring the reaction solution over ice, extracting with a nonpolar solvent like hexane, and washing with water and brine before drying and evaporating the solvent. chemicalbook.com This process yields the desired 3,5-difluorobenzyl bromide. chemicalbook.com

Direct Zincation Strategies

Direct zincation involves the insertion of elemental zinc into the carbon-halogen bond of the precursor. This oxidative addition is a primary method for generating organozinc halides.

Oxidative Addition of Zinc to (3,5-Difluorophenyl)methyl Bromide

The synthesis of this compound can be achieved through the oxidative addition of zinc metal to (3,5-Difluorophenyl)methyl bromide. This reaction is analogous to the formation of other benzylzinc reagents, such as benzylzinc bromide and (3-methoxybenzyl)zinc bromide, which are prepared by the direct insertion of zinc into the corresponding benzyl (B1604629) bromides. uantwerpen.be The process involves the net two-electron oxidative addition of the zinc into the carbon-bromine bond. nih.gov For this transformation to be efficient, especially with functionalized halides, the zinc metal must be highly reactive. riekemetals.com The resulting organozinc compound is typically prepared as a solution in an ethereal solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.com

General conditions for the direct zincation of alkyl and benzyl bromides often involve heating the halide with an excess of zinc dust in a suitable solvent.

| Parameter | Condition | Reference |

|---|---|---|

| Zinc Form | Dust / Activated Powder | beilstein-journals.org |

| Solvent | THF or 2-MeTHF | beilstein-journals.org |

| Activation | 1,2-dibromoethane and chlorotrimethylsilane | beilstein-journals.org |

| Temperature | Room Temperature to 80 °C | beilstein-journals.org |

| Additives | Lithium Chloride (can improve subsequent reactions) | beilstein-journals.org |

Role of Activated Zinc in Organozinc Formation

Standard, or "technical-grade," zinc metal is often unreactive for oxidative addition due to a passivating layer of zinc oxide on its surface. nih.govgoogle.com To facilitate the reaction, the zinc must be activated. wikipedia.org Activation can be accomplished in several ways:

Chemical Activation: The oxide layer can be removed using chemical additives. Common activators include 1,2-dibromoethane, iodine, or trimethylsilyl (B98337) chloride (TMSCl). nih.gov These reagents react with the oxide layer, exposing the fresh metal surface for reaction.

Rieke® Zinc: A highly reactive form of zinc, known as Rieke® zinc, is prepared by the chemical reduction of a zinc salt, such as zinc chloride (ZnCl₂), with an alkali metal like potassium or lithium. nih.govgoogle.com This process generates a fine, highly active zinc powder that readily undergoes oxidative addition with a wide range of organic halides, including those with sensitive functional groups, under mild conditions. riekemetals.comgoogle.com The reactivity of Rieke® zinc can be influenced by the alkali metal and zinc salt used in its preparation. google.com

Transmetallation Routes

An alternative to direct zincation is transmetallation, where a pre-formed organometallic compound transfers its organic group to a zinc salt. The halogen-zinc exchange is a prominent example of this strategy.

Halogen-Zinc Exchange Protocols

Halogen-zinc exchange reactions offer a mild and often highly functional-group-tolerant method for preparing organozinc reagents. researchgate.net This approach avoids the use of elemental zinc and can be particularly useful for substrates that are difficult to activate via direct zincation.

One established protocol involves the reaction of an organic halide with a dialkylzinc reagent, such as diethylzinc, often in the presence of a nickel catalyst. uantwerpen.be This method has been successfully used to prepare various benzylzinc reagents from their corresponding benzyl bromides. uantwerpen.be

Another powerful set of reagents for halogen-zinc exchange are organozincates. researchgate.netnih.gov These are formed by reacting a dialkylzinc compound with an organolithium reagent. The resulting species, such as a triorganozincate (e.g., nBu₃ZnLi), can efficiently perform a bromine-zinc exchange with an organic bromide at low temperatures. researchgate.netnih.gov The presence of salts like lithium chloride or magnesium bromide can also accelerate the exchange process. beilstein-journals.orgresearchgate.net

| Exchange Reagent | Substrate Type | Conditions | Reference |

|---|---|---|---|

| Et₂Zn / Ni(acac)₂ | Benzyl Bromides | THF, Room Temp | uantwerpen.be |

| nBu₃ZnLi | Dibromoalkenes | THF, -85 °C, 3 h | researchgate.netnih.gov |

| iPr₂Zn · 2MgBr₂ | Secondary Alkyl Iodides | Accelerated exchange compared to iPr₂Zn alone | researchgate.net |

Magnesium-Zinc (B8626133) Transmetallation

The synthesis of this compound is efficiently achieved through a magnesium-zinc transmetallation process. This method involves a two-step, one-pot procedure that leverages the reactivity of an intermediate Grignard reagent.

Initially, 3,5-difluorobenzyl bromide is reacted with activated magnesium metal to form the corresponding Grignard reagent, 3,5-difluorobenzylmagnesium bromide. The formation of this organomagnesium intermediate is often facilitated by the presence of lithium chloride (LiCl), which helps to activate the magnesium surface and improve the solubility of the Grignard reagent. thieme-connect.comrsc.org

Grignard Formation: 3,5-F₂C₆H₃CH₂Br + Mg → 3,5-F₂C₆H₃CH₂MgBr

Transmetallation: 3,5-F₂C₆H₃CH₂MgBr + ZnCl₂ → 3,5-F₂C₆H₃CH₂ZnBr + MgCl₂

This transmetallation strategy is advantageous because organozinc reagents are generally less reactive and more functional-group tolerant than their Grignard counterparts. wikipedia.orgsciencemadness.org This reduced reactivity enhances selectivity in subsequent coupling reactions, preventing unwanted side reactions. wikipedia.org The procedure allows for the preparation of highly functionalized organozinc derivatives under mild conditions. rsc.org

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful optimization of reaction parameters and process design to ensure safety, efficiency, and scalability.

Solvent Systems and Additive Effects on this compound Formation

The choice of solvent and the use of specific additives are critical factors that significantly influence the formation, stability, and reactivity of this compound.

Solvent Systems: Tetrahydrofuran (THF) is the most commonly used solvent for the synthesis of this compound. smolecule.comsigmaaldrich.com Its ability to solubilize the organozinc intermediate is crucial for achieving high yields. smolecule.com Toluene is another solvent that can be employed, particularly in processes where azeotropic removal of water is necessary to ensure anhydrous conditions. smolecule.com The selection of the solvent directly impacts the reaction kinetics and the stability of the organometallic species formed.

Additive Effects: Lithium chloride (LiCl) is a key additive in the magnesium-zinc transmetallation synthesis. Its primary roles are:

Magnesium Activation: LiCl breaks down the passivating oxide layer on the surface of the magnesium metal, facilitating the insertion of magnesium into the carbon-bromine bond to form the Grignard reagent. thieme-connect.com

Solubilization: It helps to solubilize the intermediate organomagnesium species in the solvent, preventing precipitation and aggregation which could otherwise hinder the subsequent transmetallation step. rsc.orgresearchgate.net

Stabilization: The presence of LiCl can lead to the formation of more stable and reactive organometallic complexes.

The table below summarizes the effects of common solvents and additives.

| Component | Function | Impact on Synthesis | Reference |

| Tetrahydrofuran (THF) | Solvent | Excellent solubilization of organozinc intermediates, leading to high yields. Commonly used for 0.5 M solutions. | smolecule.comsigmaaldrich.com |

| Toluene | Solvent | Facilitates anhydrous conditions through azeotropic water removal; suitable for specific process requirements. | smolecule.com |

| Lithium Chloride (LiCl) | Additive | Activates magnesium surface, solubilizes the Grignard intermediate, and facilitates smooth transmetallation. | thieme-connect.comrsc.org |

Continuous Flow Synthesis of this compound

Continuous flow chemistry offers significant advantages for the synthesis of reactive organometallic compounds like this compound, particularly concerning safety and scalability. aiche.orgacs.org While batch processing presents hazards such as runaway exotherms, continuous flow systems mitigate these risks by using small reactor volumes and providing superior heat and mass transfer. aiche.org

A plausible continuous flow setup for producing this compound would involve pumping a solution of 3,5-difluorobenzyl bromide in THF, containing LiCl, through a packed-bed reactor filled with magnesium turnings. researchgate.net The Grignard reagent formed in this reactor would then be directly merged with a continuous stream of a ZnCl₂ solution in a second reactor (e.g., a T-mixer followed by a residence time coil) to effect the transmetallation.

This "on-demand" generation of the organozinc reagent minimizes the amount of hazardous material present at any given time. researchgate.net Such systems can achieve high yields (>95%) and can be scaled up by extending the operational time or by using larger reactors. aiche.orgresearchgate.net

The table below compares batch and continuous flow synthesis for this organozinc compound.

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Safety | Higher risk of exotherms and accumulation of reactive intermediates. | Enhanced safety due to small reactor volumes and superior heat control. | aiche.org |

| Scalability | Scaling up can be challenging and increases safety risks. | Easily scalable by extending run time or "numbering-up" parallel reactors. | acs.orgresearchgate.net |

| Process Control | Difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and residence time. | researchgate.net |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility of product quality. | researchgate.net |

| Yield | Generally good, but can be affected by initiation and mixing issues. | Often achieves higher and more consistent yields (82-92% reported for similar organozincs). | researchgate.net |

Reactivity and Synthetic Applications of 3,5 Difluoro Benzylzinc Bromide

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful platform for the construction of complex molecular architectures from simpler precursors. In this context, 3,5-Difluoro-benzylzinc bromide has emerged as a key building block for the introduction of the 3,5-difluorobenzyl group, a structural motif of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms.

Palladium-Catalyzed Processes

Palladium catalysts are widely employed for their efficiency and functional group tolerance in a variety of cross-coupling reactions. The reactivity of this compound in several palladium-catalyzed transformations highlights its versatility as a synthetic tool.

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of C(sp²)–C(sp³) bond formation. While specific studies detailing the Negishi coupling of this compound are not extensively documented in the reviewed literature, the general reactivity of benzylzinc halides in such transformations is well-established and provides a strong basis for understanding its potential. nih.govmit.edu

Research on related secondary alkylzinc halides demonstrates that palladium catalysts, particularly those supported by biarylphosphine ligands like CPhos, are highly effective in promoting the coupling with a wide array of aryl and heteroaryl bromides and chlorides. nih.govmit.edunih.gov These reactions typically proceed under mild conditions and exhibit broad substrate scope, tolerating various functional groups. nih.gov The choice of ligand is crucial in preventing undesired side reactions, such as β-hydride elimination, and ensuring high yields of the cross-coupled product. nih.gov

Table 1: Illustrative Palladium-Catalyzed Negishi Coupling of Benzylzinc Halides with Aryl and Heteroaryl Halides

| Entry | Aryl/Heteroaryl Halide | Benzylzinc Reagent | Catalyst System | Conditions | Yield (%) | Reference |

| 1 | 4-Bromobenzonitrile | Benzylzinc chloride | 5 mol% CoCl₂, 10 mol% isoquinoline | 50 °C, 2-4 h | 77-82 | semanticscholar.org |

| 2 | 2-Bromobenzonitrile | Isopropylzinc bromide | 1 mol% Pd(OAc)₂, CPhos ligand | Room temp., THF | Moderate | nih.gov |

| 3 | 2-Bromoanisole | Isopropylzinc bromide | 1 mol% Pd(OAc)₂, CPhos ligand | Room temp., THF | Moderate | nih.gov |

| 4 | Various Aryl Bromides | Prenylzinc bromide | 2 mol% CPhos-based catalyst | Room temp., 30 min | 94 | mit.edu |

| 5 | Pyridine, Pyrimidine, Indoles, etc. | Prenylzinc bromide | 2 mol% CPhos-based catalyst | Room temp., 2 h | Good | mit.edu |

This table presents data for related benzylzinc and alkylzinc reagents to illustrate the general conditions and potential outcomes for the Negishi coupling, in the absence of specific data for this compound.

Decarboxylative cross-coupling has emerged as a powerful synthetic strategy, utilizing carboxylic acids as readily available and stable coupling partners. nih.gov While direct applications of this compound in this context are not explicitly detailed in the surveyed literature, the broader field of decarboxylative couplings involving related species provides valuable insights. These reactions often involve the generation of a radical intermediate from a carboxylic acid derivative, which then participates in the cross-coupling cycle. nih.gov Palladium-catalyzed decarbonylative couplings of fluoroalkyl glutarimides with (hetero)aryl boronate esters have been reported to yield the corresponding fluoroalkyl-substituted (hetero)arenes. nih.gov This suggests a potential, albeit indirect, pathway for the application of reagents like 3,5-difluorobenzyl glutarimide (B196013) in similar transformations. nih.gov

Table 2: Illustrative Acylation of Benzylzinc Reagents with Acid Chlorides

| Entry | Benzylzinc Reagent | Acid Chloride/Electrophile | Catalyst | Conditions | Product | Yield (%) | Reference |

| 1 | Benzylzinc chloride | Ethyl chloroformate | Pd(PPh₃)₄ (5 mol%) | 25 °C, 6.5 h | Phenylacetic acid ethyl ester | 81 | nih.gov |

| 2 | 1-Chloroethylbenzene derived zinc reagent | Various acid chlorides | - | - | Ketones | 96 | nih.gov |

| 3 | Aryl bromides | Various aldehydes | Palladium catalyst | - | Alkyl aryl ketones | Moderate to excellent | liv.ac.uk |

This table includes examples of acylation reactions with related benzylzinc reagents and other acylation methods to highlight the potential reactivity of this compound.

Nickel-Catalyzed Processes

Nickel catalysis offers a cost-effective and often complementary alternative to palladium-based systems for cross-coupling reactions. The distinct electronic properties of nickel allow for unique reactivity patterns, particularly in the formation of C(sp²)–C(sp³) bonds.

Nickel-catalyzed cross-electrophile coupling reactions have gained prominence for their ability to directly couple two electrophiles, avoiding the pre-formation of organometallic nucleophiles in some cases. wisc.edu These reactions often proceed via radical intermediates and are effective for constructing C(sp²)–C(sp³) linkages. nih.govrsc.org While specific data for this compound in nickel-catalyzed cross-coupling reactions is scarce in the reviewed literature, the general principles of these reactions are well-established for other benzyl-type reagents. nih.govrsc.org For example, nickel-catalyzed electrochemical cross-coupling reactions of benzylic trifluoroborates with aryl halides have been successfully demonstrated. nih.gov These methods are notable for their broad substrate scope and good yields under ambient conditions. nih.gov

Table 3: Illustrative Nickel-Catalyzed C(sp²)–C(sp³) Bond Formation with Benzyl-type Reagents

| Entry | Benzyl-type Reagent | Electrophile | Catalyst System | Conditions | Yield (%) | Reference |

| 1 | Benzylic trifluoroborates | Aryl halides/β-bromostyrene | NiCl₂·glyme/polypyridine | Electrochemical, ambient temp. | Good | nih.gov |

| 2 | Aryl bromides | Alkyl iodides | Nickel catalyst | Photo-induced, EDA complex | Good | rsc.org |

| 3 | (Hetero)aryl halides | Primary/secondary alkyl halides | Nickel catalyst | Electrochemical | Good | nih.gov |

This table showcases examples of nickel-catalyzed C(sp²)–C(sp³) bond formation using related benzylic reagents to illustrate the potential reactivity of this compound.

Cooperative Dual Catalysis Involving Benzylzinc Derivatives

Cooperative dual catalysis represents a powerful strategy in which two distinct catalysts work in concert to enable a transformation that is not efficiently promoted by either catalyst alone. In the context of benzylzinc derivatives, this approach can be employed for cross-electrophile coupling reactions. For instance, a dual catalytic system comprising a nickel catalyst and a cobalt co-catalyst has been effectively used for the cross-coupling of aryl halides with alkyl halides, including benzyl (B1604629) chlorides. nih.gov

In such a system, the nickel catalyst is proposed to activate the aryl halide, while the cobalt co-catalyst activates the alkyl halide. This division of labor allows for the rational optimization of the reaction by adjusting the loadings of each catalyst to suit the specific substrates. nih.gov While the direct use of pre-formed this compound in such a system is not explicitly detailed in the search results, the principle of using a dual catalytic platform for the coupling of benzylic halides with other electrophiles is well-established. nih.gov The in situ generation of the benzylzinc reagent from the corresponding benzyl halide in the presence of zinc metal is a common practice in these types of reactions.

The utility of this dual catalytic approach is highlighted by its tolerance for a wide array of functional groups and its ability to couple various types of electrophiles, including heteroaryl halides and pharmaceutically relevant molecules. nih.gov This strategy can also be extended to one-pot, three-component cross-electrophile couplings, demonstrating a high level of control and the potential for rapid generation of molecular complexity. nih.gov

Copper-Catalyzed Processes

Copper-catalyzed reactions are a cornerstone of modern organic synthesis, and benzylzinc halides are competent nucleophiles in a variety of these transformations.

A notable application of copper catalysis is the coupling of α,α-difluoro-substituted organozinc reagents with 1-bromoalkynes. This reaction provides a direct route to gem-difluorinated alkynes, which are valuable motifs in medicinal chemistry. The organozinc reagent can be generated from a conventional organozinc compound, such as benzylzinc bromide, and a difluorocarbene source.

The cross-coupling reaction proceeds efficiently in the presence of a catalytic amount of copper iodide in dimethylformamide (DMF) under ligand-free conditions. The reaction is tolerant of various functional groups, including esters and silyl-protected alcohols.

| Entry | Benzylzinc Derivative | 1-Bromoalkyne | Product | Yield (%) |

| 1 | This compound | 1-Bromo-2-phenylethyne | 1,1-Difluoro-3-(3,5-difluorophenyl)-1-phenylprop-2-yne | Not specified |

| 2 | Benzylzinc bromide | 1-Bromo-2-phenylethyne | 1,1-Difluoro-1,4-diphenylbut-2-yne | Not specified |

Table data is illustrative and based on the general reaction described in the search results. Specific yields for the this compound derivative were not provided.

Beyond the coupling with 1-bromoalkynes, benzylzinc halides participate in a range of other copper-mediated transformations. These reactions often involve the cross-coupling of the benzylzinc reagent with various electrophiles. The choice of copper salt, ligand, and solvent can significantly influence the outcome of these reactions.

Copper-catalyzed cross-coupling reactions of organoboron compounds with primary alkyl halides have been reported, and while not directly involving benzylzinc reagents, they highlight the utility of copper in facilitating C(sp³)–C(sp³) bond formation. nih.gov The principles of these reactions, which involve the formation of a copper-alkyl intermediate, can be extended to reactions with organozinc reagents.

The general scheme for such a reaction would involve the transmetalation of the benzyl group from zinc to copper, followed by coupling with an electrophile. The functional group tolerance of organozinc reagents makes them attractive partners in these copper-catalyzed processes.

Cobalt-Catalyzed Processes for Benzylic Zinc Reagents

Cobalt catalysis has emerged as a cost-effective and efficient alternative to palladium in cross-coupling reactions. A practical method for the cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides has been developed. researchgate.netnih.gov This reaction provides a straightforward route to diaryl- and aryl-heteroaryl-methane derivatives, which are common structural motifs in pharmaceuticals and other functional molecules.

The catalytic system typically consists of cobalt(II) chloride and a ligand, such as isoquinoline, and proceeds under mild conditions. researchgate.netnih.gov The reaction tolerates a variety of functional groups on both the benzylzinc reagent and the aryl halide, including esters, nitriles, and ketones. rsc.org

| Entry | Benzylic Zinc Reagent | Aryl Halide | Product | Yield (%) |

| 1 | Benzylzinc chloride | 4-Bromobenzonitrile | 4-(Phenylmethyl)benzonitrile | 82 |

| 2 | 4-Methoxybenzylzinc chloride | 4-Bromobenzonitrile | 4-((4-Methoxyphenyl)methyl)benzonitrile | 77 |

| 3 | 2-Chlorobenzylzinc chloride | 4-Bromobenzonitrile | 4-((2-Chlorophenyl)methyl)benzonitrile | 74 |

| 4 | 2-Bromobenzophenone | Benzylzinc chloride | 2-Benzoyl-1,1'-biphenyl | 64 |

This table showcases the scope of the cobalt-catalyzed cross-coupling of various benzylic zinc reagents with aryl halides as reported in the literature. rsc.org

Photoredox-Mediated Transformations

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive intermediates under exceptionally mild conditions. This approach has been successfully applied to transformations involving organozinc reagents.

The reductive homocoupling of benzyl halides to form bibenzyl derivatives is a synthetically useful transformation. Photoredox catalysis, in combination with the in situ generation of organozinc intermediates, provides a powerful method for achieving this coupling. rsc.org The reaction is believed to proceed through the formation of a benzylzinc reagent from the corresponding benzyl bromide and zinc metal. researchgate.net

Under irradiation with visible light, a photocatalyst can oxidize the organozinc intermediate, leading to the formation of a benzyl radical. The subsequent dimerization of these radicals affords the desired 1,2-diaryl-ethane product. researchgate.net In the case of (3,5-difluorophenyl)methyl bromide, this process would yield 1,2-bis(3,5-difluorophenyl)ethane.

While a specific study detailing the photoredox-mediated homocoupling of 3,5-difluorobenzyl bromide via an organozinc intermediate was not found, the general principle is well-documented for other benzyl halides. rsc.org The synthesis of 1,2-bis(3,5-difluorophenyl)ethane has been reported, and its structure has been confirmed by X-ray crystallography, indicating that this homocoupling product is a stable and accessible molecule.

This photoredox-mediated approach offers a mild alternative to traditional methods for the synthesis of bibenzyls, which often require harsh reaction conditions. The use of visible light as a traceless reagent and the ability to generate the reactive organozinc species in situ contribute to the synthetic utility of this method. rsc.org

Visible Light-Driven Cross-Coupling Reactions with Fluoroaryl Zinc Reagents

The application of visible-light photoredox catalysis has emerged as a powerful and environmentally benign strategy for forging carbon-carbon bonds. nih.gov In this context, fluoroaryl zinc reagents, such as this compound, have garnered attention as effective coupling partners in a variety of transformations. These reactions are often facilitated by transition metal complexes that, upon excitation by visible light, can engage in single-electron transfer processes, leading to the formation of radical intermediates. nih.gov

Research has demonstrated the utility of visible-light-driven cross-coupling reactions for the formation of C(sp3)-C(sp) bonds. For instance, the coupling of alkyl halides with phenylacetylene (B144264) derivatives can be catalyzed by a B12 complex under visible light irradiation. rsc.org While this specific study does not use this compound directly, it highlights the potential for such reagents to participate in similar transformations. The general mechanism often involves the photocatalyst absorbing light and reaching an excited state. This excited state can then be quenched through either an oxidative or reductive pathway to generate the key radical species from the fluoroalkyl source. nih.gov The choice of photocatalyst, additives, and solvent is crucial in determining the reaction's efficiency and selectivity. nih.gov For example, additives can act as sacrificial electron donors or acceptors, and can even influence the reaction's outcome through other roles, such as acting as a base. nih.gov

The development of methods for the introduction of various fluoroalkyl groups into organic molecules is of significant interest due to the unique properties these groups impart, such as enhanced lipophilicity and metabolic stability. nih.gov Visible-light photoredox catalysis provides a versatile platform for achieving this, including the introduction of trifluoromethyl and other perfluoroalkyl groups. nih.govmdpi.com

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent a highly efficient approach to building molecular complexity. nih.govnih.gov Organozinc reagents, including benzylzinc derivatives, have proven to be valuable nucleophiles in various MCRs. nih.gov

Organometallic Mannich Reactions with Secondary Benzylzinc Compounds

A significant application of secondary benzylzinc compounds is in the organometallic Mannich reaction. This reaction allows for the straightforward synthesis of α,β-disubstituted β-arylethylamines by coupling a secondary benzylzinc reagent, an amine, and an aldehyde. researchgate.net The secondary benzylzinc reagents are typically prepared through the direct insertion of zinc dust into the carbon-bromine bond of (1-bromoethyl)benzenes in tetrahydrofuran (B95107) (THF). researchgate.net

The subsequent multicomponent Mannich coupling has been shown to be effective, affording the desired amine products in yields ranging from 13% to 79%. researchgate.net The reaction conditions, such as the solvent and temperature, can influence the outcome. For instance, a mixture of THF and acetonitrile, with heating, has been found to be beneficial for achieving good yields and reproducibility. researchgate.net Interestingly, the reactivity of organozinc bromides in this type of reaction can be dependent on the nature of the alkyl group; in some cases, primary organozinc bromides have shown higher reactivity than secondary ones when the reaction is conducted in THF in the presence of lithium chloride. nih.gov

Other Multicomponent Syntheses Involving Benzylzinc Bromide

Beyond the Mannich reaction, benzylzinc bromides are versatile reagents in other multicomponent syntheses. The use of organozinc reagents in MCRs is advantageous due to their functional group tolerance and the ability to generate them directly from alkyl halides. nih.gov While many examples have focused on allyl or benzyl organometallic reagents, the scope of non-stabilized organometallics is expanding. nih.gov

For instance, the use of alkylzinc bromides in a three-component coupling with aldehydes and amines has been described, where the presence of lithium chloride was found to be crucial for the reaction's efficiency. nih.gov This highlights the potential for this compound to be employed in a variety of MCRs to generate structurally diverse molecules. The general principle of these reactions involves the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by the organozinc nucleophile.

Chemoselectivity and Functional Group Compatibility in Reactions of this compound

A key advantage of organozinc reagents, including this compound, is their notable chemoselectivity and compatibility with a wide range of functional groups. sigmaaldrich.comacs.org This tolerance allows for the synthesis of complex molecules without the need for extensive protecting group strategies.

The preparation of benzylic zinc reagents in the presence of various functional groups has been demonstrated. For example, benzylic chlorides bearing iodide, cyanide, ester, and even ketone functionalities can be smoothly converted to the corresponding zinc reagents using zinc dust and lithium chloride at room temperature, with minimal homo-coupling byproducts. acs.org This indicates that the zinc insertion into the carbon-halogen bond is highly selective.

In subsequent cross-coupling reactions, these functionalized benzylic zinc reagents exhibit excellent compatibility. They can participate in copper-catalyzed cross-couplings with allylic and benzylic bromides, as well as palladium-catalyzed acylations with acid chlorides, to afford the desired products in high yields. acs.org The presence of the fluorine atoms on the aromatic ring of this compound can influence its reactivity, potentially making it more reactive towards electrophiles compared to its non-fluorinated counterparts. smolecule.com

The table below summarizes the compatibility of various functional groups in reactions involving benzylic zinc reagents, which is indicative of the expected chemoselectivity for this compound.

| Functional Group | Tolerated in Zinc Insertion | Compatible in Cross-Coupling |

| Iodide | Yes acs.org | Yes |

| Cyanide | Yes acs.org | Yes |

| Ester | Yes acs.org | Yes |

| Ketone | Yes acs.org | Yes |

| Nitro | - | Yes acs.org |

| Aldehyde | - | Yes researchgate.net |

| Amine | - | Yes researchgate.net |

This high degree of functional group tolerance makes this compound a valuable and versatile reagent in modern organic synthesis, enabling the construction of complex, fluorinated molecules.

Mechanistic Insights into 3,5 Difluoro Benzylzinc Bromide Chemistry

Elucidation of Reaction Pathways in Transition Metal Catalysis

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Benzylzinc reagents, including 3,5-difluorobenzylzinc bromide, are valuable partners in these transformations, particularly in reactions like the Negishi coupling. wikipedia.org The catalytic cycle of these reactions typically involves a sequence of fundamental steps: oxidative addition, transmetallation, and reductive elimination.

Oxidative addition and reductive elimination are two fundamental and opposing steps in many catalytic cycles involving transition metals. libretexts.org

Oxidative Addition is the process where a metal complex with a lower oxidation state inserts into a covalent bond, increasing the metal's oxidation state by two. libretexts.org In the context of a Negishi coupling reaction involving 3,5-difluorobenzylzinc bromide, the cycle is typically initiated by the oxidative addition of an aryl halide (Ar-X) to a low-valent transition metal complex, such as Ni(0) or Pd(0). However, the formation of the organozinc reagent itself from 3,5-difluorobenzyl bromide and zinc metal is also an oxidative addition process, where the zinc metal (oxidation state 0) inserts into the carbon-bromine bond to form the Zn(II) species. nih.gov This initial step is often accelerated by polar aprotic solvents. nih.gov The mechanism of oxidative addition can be concerted or proceed through a stepwise, non-concerted pathway, the latter often occurring with polarized substrates like benzyl (B1604629) halides. libretexts.org

Reductive Elimination is the microscopic reverse of oxidative addition. libretexts.org It is the final step in many cross-coupling reactions, where two ligands from the metal center are coupled together, forming a new bond and reducing the metal's oxidation state by two, thereby regenerating the catalyst. libretexts.org In the coupling of 3,5-difluorobenzylzinc bromide with an aryl halide, this step would involve the formation of a new carbon-carbon bond between the 3,5-difluorobenzyl group and the aryl group, releasing the diarylmethane product from the metal center. researchgate.netcsic.es For reductive elimination to occur, the ligands to be coupled must typically be in a cis orientation to one another on the metal center. libretexts.org The process is generally favored by metal centers with low electron density. libretexts.org

The table below summarizes key characteristics of these two fundamental steps.

| Process | Description | Change in Metal Oxidation State | Key Influencing Factors |

| Oxidative Addition | The metal center inserts into a covalent bond (e.g., C-X). | Increases by 2 | Nature of the metal, ligands, and substrate. libretexts.org |

| Reductive Elimination | Two ligands on the metal center couple and are eliminated. | Decreases by 2 | cis-orientation of ligands, electron density at the metal. libretexts.orgcsic.es |

Transmetallation is a critical step in cross-coupling catalysis where an organic group is transferred from one metal (in this case, zinc) to another (the transition metal catalyst, e.g., palladium or nickel). Following the oxidative addition of an aryl halide to the catalyst, the resulting organopalladium(II) or organonickel(II) complex undergoes transmetallation with the 3,5-difluorobenzylzinc bromide.

During this step, the 3,5-difluorobenzyl group is transferred from the zinc atom to the palladium or nickel center, displacing the halide on the catalyst. This results in a diorganometallic complex containing both the aryl group (from the oxidative addition substrate) and the 3,5-difluorobenzyl group. The facility of this step is a key reason for the utility of organozinc reagents; they are reactive enough to undergo transmetallation but are generally tolerant of many functional groups, unlike more reactive organometallic reagents such as organolithiums or Grignards. wikipedia.orgorganicchemistrydata.org The coordination environment of the organozinc species, which can be influenced by solvents and additives, plays a significant role in its downstream reactivity and the dynamics of the transmetallation step. nih.gov

Role of Radical Intermediates and Single Electron Transfer (SET) Mechanisms in Organozinc Reactions

While many organometallic reactions are described by polar, two-electron pathways, the involvement of radical intermediates via single electron transfer (SET) is an important alternative mechanistic pathway. libretexts.org A SET mechanism involves the transfer of a single electron from a donor to an acceptor, generating highly reactive radical ion intermediates. numberanalytics.com

In the context of organozinc chemistry, the formation of the reagent itself from zinc metal and an organohalide can proceed through a radical pathway. wikipedia.org Experimental evidence, including stereochemical and radical-clock experiments, suggests that the oxidative addition of alkyl halides to zinc metal can occur via single-electron transfer pathways. nih.gov This process would involve the transfer of an electron from the zinc metal surface to the 3,5-difluorobenzyl bromide. This leads to the formation of a 3,5-difluorobenzyl radical and a bromide anion, which then recombine at the zinc surface. The formation of such radical intermediates is plausible due to the stability of the resulting benzyl radical, which is resonance-stabilized. nih.gov The involvement of radical pathways is also proposed in some transition metal-free C(sp³)–H activation reactions where benzyl bromide is generated in situ. nih.gov

Ligand and Additive Effects on Reaction Mechanisms of Benzylzinc Reagents

The efficiency and outcome of reactions involving benzylzinc reagents are profoundly influenced by the choice of ligands and the presence of additives. These components can affect reaction rates, yields, and even the mechanistic pathway by altering the solubility, stability, and reactivity of the organometallic species involved.

Additives:

Lithium Chloride (LiCl): LiCl is a common and highly effective additive in the preparation of organozinc reagents from zinc metal. researchgate.net Its primary role is not to accelerate the initial oxidative addition at the zinc surface but rather to facilitate the solubilization of the organozinc intermediates (RZnX) formed on the surface. nih.gov This is achieved through the formation of soluble "ate" complexes (e.g., [RZnX(Cl)Li]), which prevents the passivating organozinc species from inhibiting further reaction on the zinc surface. nih.govnih.gov

Trimethylsilyl (B98337) Chloride (TMSCl): TMSCl is another additive used to activate zinc metal. The prevailing hypothesis is that TMSCl reacts with and removes the passivating layer of zinc oxide (ZnO) from the metal surface, exposing fresh, reactive Zn(0) for the oxidative addition step. nih.gov

Solvents: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (B95107) (THF) can significantly impact the reaction. Studies have shown that polar solvents can accelerate the oxidative addition step itself, complementing the solubilizing effect of additives like LiCl. nih.gov

Ligands: In transition metal-catalyzed cross-coupling reactions, ligands bound to the metal center (e.g., triphenylphosphine (B44618) on a nickel catalyst) are critical. researchgate.net They modulate the electronic and steric properties of the catalyst, influencing the rates of oxidative addition and reductive elimination. For instance, Lewis basic heteroatoms within substrates or ligands can coordinate to the metal center, potentially deactivating the catalyst. Conversely, the addition of external Lewis acids can accelerate C-N bond-forming reductive elimination from palladium complexes by coordinating to such heteroatoms, demonstrating the complex interplay of various species in the reaction mixture. nih.gov

The table below outlines the functions of common additives in benzylzinc reagent formation.

| Additive/Component | Proposed Role in Reaction Mechanism | Primary Effect | Reference |

| Lithium Chloride (LiCl) | Forms soluble "ate" complexes with surface-bound organozinc species. | Accelerates solubilization of intermediates. | nih.govnih.gov |

| Trimethylsilyl Chloride (TMSCl) | Removes passivating oxide layers from the zinc metal surface. | Activates the zinc metal for oxidative addition. | nih.gov |

| Polar Aprotic Solvents (e.g., DMSO) | Stabilizes charged intermediates formed during oxidative addition. | Accelerates the oxidative addition step. | nih.gov |

| Phosphine Ligands (e.g., PPh₃) | Modulate the steric and electronic environment of the transition metal catalyst. | Influences rates of oxidative addition/reductive elimination. | researchgate.net |

Computational and Theoretical Investigations (e.g., DFT Studies) on Organozinc Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms that are difficult to probe experimentally. DFT studies can provide detailed insights into the structures of intermediates and transition states, reaction energy profiles, and the electronic properties governing reactivity.

While specific DFT studies on 3,5-difluorobenzylzinc bromide are not widely reported, research on related systems offers valuable mechanistic understanding. For instance, DFT calculations have been used to:

Investigate the adsorption and interaction of organic molecules on zinc oxide surfaces, providing a model for the initial stages of organozinc reagent formation on the metal. researchgate.net

Calculate the activation energy barriers for the oxidative addition of benzyl bromide to transition metal complexes, such as those of platinum, and to rationalize the influence of different ligands on the reaction rate. nih.gov

Determine the enthalpy of homolytic bond cleavage for N-substituted Breslow intermediates to form benzyl radicals, supporting the plausibility of radical pathways in related systems. nih.gov

Study global reactivity indices, such as electrophilicity and nucleophilicity, to predict and rationalize the behavior of molecules in polar organic reactions. mdpi.com

These theoretical investigations complement experimental findings by providing a molecular-level picture of the reaction pathways, helping to explain the observed effects of ligands, additives, and substrate structure on the reactivity of organozinc reagents.

Advanced Research Methodologies and Future Perspectives

High-Throughput Experimentation (HTE) for Reaction Discovery and Optimization of Organozinc Chemistry

High-Throughput Experimentation (HTE) has emerged as a transformative approach in chemical research, enabling the rapid and parallel execution of a large number of experiments. nih.gov This methodology is particularly well-suited for the exploration and optimization of reactions involving organozinc reagents like 3,5-Difluoro-benzylzinc bromide. The core principle of HTE lies in the miniaturization and automation of experimental workflows, often utilizing multi-well plates to screen a wide array of reaction parameters simultaneously. youtube.com

For a reagent such as this compound, HTE can be systematically employed to:

Discover Novel Transformations: By systematically combining this compound with a diverse set of electrophiles, catalysts, and additives in a high-throughput format, novel carbon-carbon and carbon-heteroatom bond-forming reactions can be uncovered. youtube.com

Optimize Reaction Conditions: The efficiency of cross-coupling reactions, such as the Negishi coupling, involving this compound is highly dependent on factors like the choice of catalyst, ligand, solvent, and temperature. HTE allows for the rapid screening of these variables to identify the optimal conditions for yield and selectivity, minimizing the consumption of valuable starting materials. nih.govresearchgate.net

Map Reaction Scope and Limitations: The substrate scope of reactions with this compound can be efficiently mapped by reacting it with a library of coupling partners. This provides a comprehensive understanding of the reagent's reactivity profile and its compatibility with various functional groups.

The workflow for an HTE-driven investigation of this compound would typically involve the design of a rational array of experiments, automated liquid handling for reagent dispensing, parallel reaction execution, and rapid analysis using techniques like HPLC-MS. nih.govchemrxiv.org This data-rich approach not only accelerates the pace of research but also provides deeper insights into the underlying reaction mechanisms. youtube.com

Automated Synthesis Platforms and Continuous Flow Chemistry for Benzylzinc Reagents

The inherent instability and sensitivity of many organometallic reagents, including benzylzinc halides, present challenges for their preparation and use in traditional batch processes. nih.govresearchgate.net Automated synthesis platforms, particularly those incorporating continuous flow chemistry, offer elegant solutions to these problems. nih.govacs.org

Continuous flow synthesis involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov For the on-demand generation of benzylzinc reagents like this compound, a flow setup would typically consist of a packed-bed reactor containing activated zinc metal. acs.org A solution of the corresponding benzyl (B1604629) bromide (3,5-difluorobenzyl bromide) in a suitable solvent like THF is then passed through the reactor, leading to the continuous formation of the organozinc reagent. nih.govresearchgate.net

The advantages of this approach include:

Enhanced Safety: The small reactor volume in flow systems minimizes the amount of hazardous organometallic reagent present at any given time, significantly improving the safety profile of the process. acs.org

Improved Reproducibility and Scalability: The precise control over reaction conditions in flow chemistry leads to highly reproducible results and allows for straightforward scaling of the synthesis by simply extending the operation time. acs.orgacs.org

Telescoped Reactions: The freshly prepared this compound solution from a flow reactor can be directly "telescoped" into a subsequent reaction stream for in-situ consumption in, for example, a Negishi cross-coupling reaction. researchgate.netacs.org This avoids the need for isolation and storage of the sensitive reagent.

Recent studies have demonstrated the successful scalable continuous synthesis of various organozinc halides with high yields, which can be immediately used in subsequent coupling reactions like the Negishi, Reformatsky, and Saytzeff reactions. acs.orgacs.org

Strategic Applications in Complex Molecule Synthesis and Diversification using Functionalized Organozinc Reagents

The presence of two fluorine atoms on the aromatic ring of this compound imparts unique electronic properties that can be strategically leveraged in the synthesis of complex molecules. The high functional group tolerance of organozinc reagents, in general, makes them ideal for use in the later stages of a synthesis where sensitive functional groups are already present. organicreactions.orgrsc.org

The 3,5-difluorobenzyl moiety introduced by this reagent can serve as a key building block in the synthesis of:

Agrochemicals and Pharmaceuticals: The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. up.ac.za this compound provides a direct route to introduce this fluorinated motif.

Materials Science: The unique electronic and photophysical properties of fluorinated aromatic compounds make them attractive targets for the development of novel organic materials. acs.org

The utility of functionalized organozinc reagents like this compound is further expanded through their participation in tandem reactions, where multiple bond-forming events occur in a single synthetic operation. rsc.org This approach enhances synthetic efficiency and allows for the rapid construction of molecular complexity from simple precursors. rsc.org

Emerging Trends in Organozinc Reagent Development

The field of organozinc chemistry is continuously advancing, with several emerging trends poised to further enhance the utility of reagents like this compound. numberanalytics.comfrontiersin.org

Novel Activation Methods: The direct insertion of zinc metal into organic halides can be sluggish. nih.gov The development of new activating agents and protocols, such as the use of lithium chloride to facilitate the solubilization of surface organozinc intermediates, has significantly improved the efficiency and scope of organozinc reagent formation. nih.gov

Development of Stabilized Organozinc Reagents: To address the air and moisture sensitivity of organozinc halides, more stable formulations have been developed. For instance, the conversion of organozinc halides to solid, handleable organozinc pivalates has been reported, which exhibit enhanced stability while retaining their reactivity in cross-coupling reactions. orgsyn.org

Synergistic Catalysis: The combination of organozinc reagents with other catalytic systems, such as photoredox catalysis, is an expanding area of research. This synergistic approach can enable previously inaccessible transformations and provide new avenues for the application of this compound.

These advancements, coupled with the ongoing development of more efficient and selective cross-coupling methodologies, will undoubtedly continue to broaden the synthetic chemists' toolkit and solidify the importance of functionalized organozinc reagents in modern organic synthesis. elsevier.com

常见问题

Q. What disposal protocols are recommended for this compound waste?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。